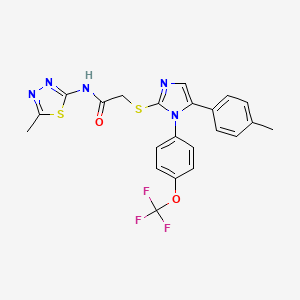

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18F3N5O2S2 and its molecular weight is 505.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of trifluoromethoxy and p-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazole exhibit significant anticancer properties. For instance, a related compound demonstrated notable activity against various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells. The mechanism involves the induction of apoptosis through caspase activation pathways .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Activity

In addition to anticancer effects, thiadiazole derivatives have been evaluated for antimicrobial properties. Some studies indicate that these compounds can inhibit the growth of various bacterial strains and exhibit antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Study on Apoptosis Induction : A study explored the ability of thiadiazole derivatives to induce apoptosis in cancer cells. The findings showed that specific structural modifications significantly enhanced their potency against breast cancer cells compared to standard treatments like doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the synthesis of new thiadiazole derivatives that exhibited broad-spectrum antimicrobial activity. The results highlighted several compounds with effective inhibition against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to:

- Caspase Activation : Induction of apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing further proliferation.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiadiazole and imidazole moieties in the compound are susceptible to oxidation under controlled conditions. Key findings include:

Mechanistic Insight :

- Thiadiazole sulfur undergoes electrophilic oxidation via peroxidic intermediates.

- Imidazole oxidation involves radical intermediates or epoxide formation depending on substituent electronic effects .

Nucleophilic Substitution

The thiadiazole ring’s sulfur and nitrogen atoms are reactive toward nucleophiles.

Key Observations :

- Alkylation at the thiadiazole C-2 position is regioselective due to steric hindrance from the methyl group .

- Thioether formation at the acetamide sulfur proceeds efficiently with soft electrophiles (e.g., methyl iodide) .

Ring-Opening Reactions

The thiadiazole ring undergoes cleavage under extreme conditions:

Degradation Pathway :

- Acidic hydrolysis breaks the N–S bond in the thiadiazole, yielding a thioamide and NH₃ .

- Alkaline conditions favor thiolate formation, enabling downstream coupling reactions .

Electrophilic Aromatic Substitution (Imidazole)

The imidazole ring’s electron-rich π-system undergoes substitution:

| Reaction | Reagents/Conditions | Position Modified | Yield (%) | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0°C, 2 hrs) | C-4 of imidazole | 55 | |

| Halogenation | Br₂ in CCl₄ (RT, 4 hrs) | C-2 or C-5 | 60–70 |

Regioselectivity :

- Electron-donating groups (e.g., p-tolyl) direct substitution to C-4 .

- Steric effects from the trifluoromethoxy group limit reactivity at C-2.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl modifications:

Optimization Notes :

- Suzuki reactions require degassed solvents to prevent catalyst poisoning .

- Ullmann couplings benefit from electron-deficient aryl halides .

Stability and Degradation Pathways

| Condition | Degradation Products | Half-Life | References |

|---|---|---|---|

| UV light (254 nm) | Radical-mediated dimerization | 48 hrs (50% loss) | |

| Aqueous pH > 9 | Hydrolysis to mercaptan + acetamide | 6 hrs (complete) |

Storage Recommendations :

Propiedades

IUPAC Name |

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N5O2S2/c1-13-3-5-15(6-4-13)18-11-26-21(33-12-19(31)27-20-29-28-14(2)34-20)30(18)16-7-9-17(10-8-16)32-22(23,24)25/h3-11H,12H2,1-2H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMQYRJJQUNKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.